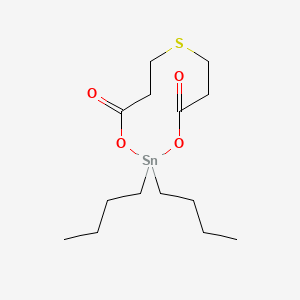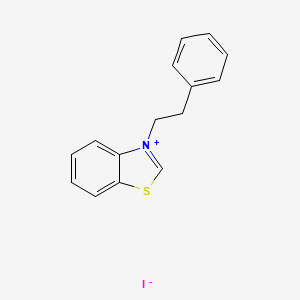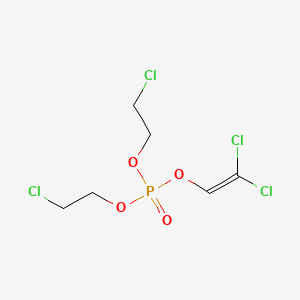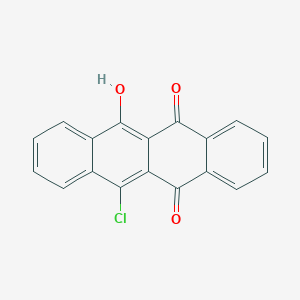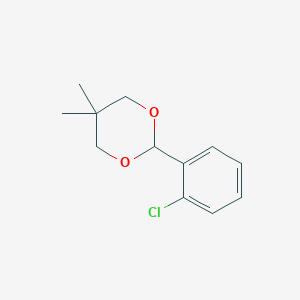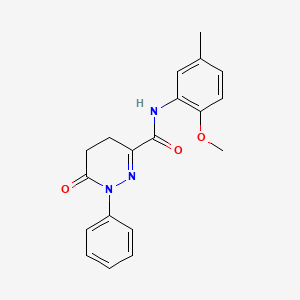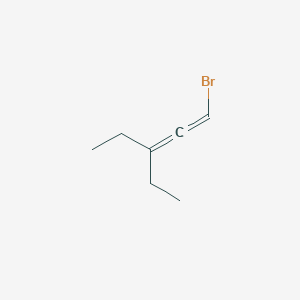
1-Bromo-3-ethylpenta-1,2-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-3-ethylpenta-1,2-diene can be synthesized through several methods. One common approach involves the bromination of 3-ethylpenta-1,2-diene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction typically occurs at room temperature and yields the desired product with high selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-3-ethylpenta-1,2-diene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-) or amine (NH2-) groups, leading to the formation of different substituted dienes.
Addition Reactions: The compound can participate in electrophilic addition reactions, such as the addition of hydrogen bromide (HBr) to form 1-bromo-3-ethylpentane.
Oxidation Reactions: Oxidation of this compound can yield products such as epoxides or diols, depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in an aqueous or alcoholic medium.
Addition: Hydrogen bromide (HBr) in an inert solvent like dichloromethane (CH2Cl2).
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Major Products:
Substitution: 3-ethylpenta-1,2-diene derivatives with various functional groups.
Addition: 1-bromo-3-ethylpentane.
Oxidation: Epoxides or diols of this compound.
Applications De Recherche Scientifique
1-Bromo-3-ethylpenta-1,2-diene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and the development of new biochemical assays.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-ethylpenta-1,2-diene involves its interaction with various molecular targets and pathways:
Electrophilic Addition: The compound can act as an electrophile, reacting with nucleophiles to form new chemical bonds.
Radical Reactions: Under certain conditions, the bromine atom can generate free radicals, initiating chain reactions that lead to the formation of new products.
Catalytic Reactions: The presence of catalysts can facilitate the formation of intermediates, enhancing the reactivity and selectivity of the compound in various reactions.
Comparaison Avec Des Composés Similaires
1-Bromo-3-ethylpenta-1,2-diene can be compared with other similar compounds, such as:
1-Bromo-2-methylpenta-1,2-diene: Similar structure but with a methyl group instead of an ethyl group.
1-Bromo-3-methylpenta-1,2-diene: Similar structure but with a methyl group at a different position.
1-Chloro-3-ethylpenta-1,2-diene: Similar structure but with a chlorine atom instead of bromine.
Uniqueness:
- The presence of the bromine atom in this compound imparts unique reactivity compared to its chloro and methyl analogs.
- The ethyl group provides different steric and electronic effects compared to methyl-substituted dienes, influencing the compound’s reactivity and applications.
Propriétés
Numéro CAS |
10575-71-0 |
|---|---|
Formule moléculaire |
C7H11Br |
Poids moléculaire |
175.07 g/mol |
InChI |
InChI=1S/C7H11Br/c1-3-7(4-2)5-6-8/h6H,3-4H2,1-2H3 |
Clé InChI |
IMOCVPVFLVZIOL-UHFFFAOYSA-N |
SMILES canonique |
CCC(=C=CBr)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


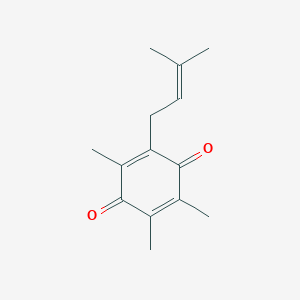
![(6E)-6-{[(Quinolin-2(1H)-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one](/img/structure/B14738448.png)


